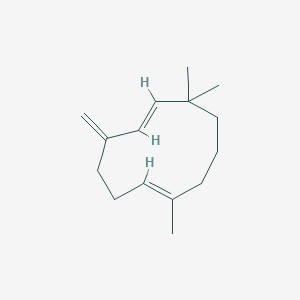
Nitridocarbon(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitridocarbon(1+) is an organic cation.
Wissenschaftliche Forschungsanwendungen
Photocatalysis and Environmental Remediation Graphitic carbon nitride (g-C3N4) has been recognized as a metal-free, visible-light-responsive photocatalyst used for solar energy conversion and environmental remediation. Its electronic band structure, high stability, and earth-abundant nature make it ideal for these purposes. Recent advancements include nanoarchitecture design, functionalization at atomic and molecular levels, and modification with other semiconductors or metals to form heterojunction nanostructures. These innovations are critical for applications in artificial photosynthesis (water splitting and CO2 photofixation), environmental decontamination, and bacteria disinfection (Ong et al., 2016).
CO2 Capture and Conversion Carbon nitride (CN) materials have emerged as candidates for CO2 capture and conversion into clean fuels and valuable chemical feedstocks. They offer advantages over conventional metal-based photocatalysts, including ease of synthesis, functionalization, low cost, sustainability, and recyclability. Nanostructured and functionalized CN-based hybrid heterostructures have shown efficiency in CO2 reduction processes using photocatalysis, electrocatalysis, and photoelectrocatalysis (Talapaneni et al., 2019).
Fuel Cells and Heterogeneous Catalysis Graphitic carbon nitrides (g-C3N4) are significant in photocatalysis, heterogeneous catalysis, and fuel cells. They have been developed into various nanostructured and nanoporous materials for new applications in these fields. Key uses include artificial photocatalysis for hydrogen production, oxygen reduction reaction (ORR) in fuel cells, and metal-free heterogeneous catalysis (Zheng et al., 2012).
Chemical Bonding Studies Research on carbon nitride focuses on achieving a crystalline super-hard phase composed of single or sp3 carbon-nitrogen bonds. However, outcomes often yield an amorphous phase with sp2 CN bonds. Understanding the chemical bonding in these materials is crucial for planning future research and applications (Rodil & Muhl, 2004).
Nitrile Synthesis Direct approaches to synthesizing nitriles through C-H or C-C bond cleavage have been developed, utilizing nitrogenation strategies. This is important for creating nitrogen-containing compounds found in functional materials, drugs, and bioactive molecules. Recent progress has been made in direct nitrile synthesis using various hydrocarbon groups as precursors (Wang & Jiao, 2014).
Emerging Applications Beyond Catalysis Graphitic carbon nitride's semiconductor nature has led to its use in catalysis (photocatalysis, electrocatalysis, and photoelectrocatalysis). Its novel properties have paved the way for applications in sensing, bioimaging, solar energy exploitation, templating, and carbon nitride-based devices (Liu et al., 2016).
Generation and Trapping of Nitrosocarbonyl Intermediates Nitrosocarbonyls (R-CONO) are critical intermediates in organic synthesis. Their generation and trapping have seen increasing impact in the chemical community. This involves a variety of starting materials and methods like oxidative, thermal, photochemical, catalytic, and aerobic approaches (Memeo & Quadrelli, 2017).
Eigenschaften
CAS-Nummer |
2074-87-5 |
|---|---|
Produktname |
Nitridocarbon(1+) |
Molekularformel |
CN+ |
Molekulargewicht |
26.017 g/mol |
IUPAC-Name |
azanylidynemethane |
InChI |
InChI=1S/CN/c1-2/q+1 |
InChI-Schlüssel |
NKCCODPFBDGPRJ-UHFFFAOYSA-N |
SMILES |
[C+]#N |
Kanonische SMILES |
[C+]#N |
Andere CAS-Nummern |
12539-57-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







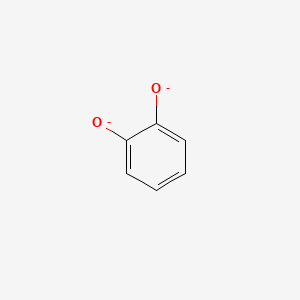
![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)
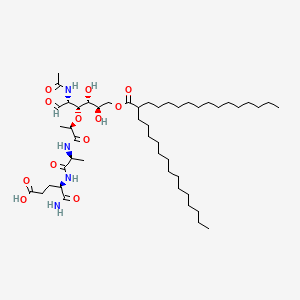
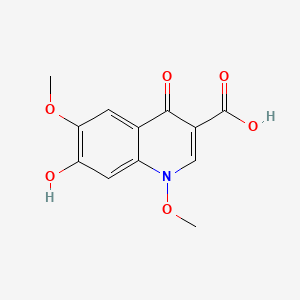
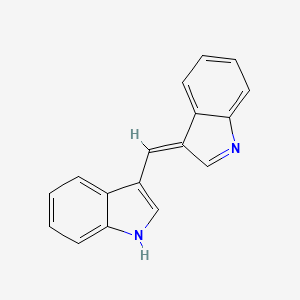
![1,1-dimethyl-3-[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea](/img/structure/B1240435.png)
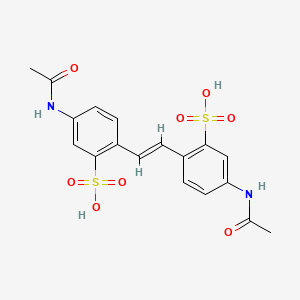
![(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile](/img/structure/B1240438.png)

